Thermal Stability: Ortho vs. Para Regioisomer
While the experimental melting point of 3-(2-formylphenyl)benzoic acid has not been widely reported in public databases, the para regioisomer 3-(4-formylphenyl)benzoic acid exhibits a sharp melting point of 188–192 °C as determined by the lit. value . The presence of an intramolecular hydrogen bond in the ortho isomer is predicted to lower its lattice energy relative to the para isomer, which can engage in stronger intermolecular H-bonding networks. This thermal behavior difference is relevant for storage, formulation, and solid-phase reaction design.
| Evidence Dimension | Melting point (thermal stability indicator) |
|---|---|
| Target Compound Data | Not explicitly reported; predicted lower than para isomer based on intramolecular H-bonding (class-level inference). |
| Comparator Or Baseline | 3-(4-Formylphenyl)benzoic acid: mp 188–192 °C (lit.) |
| Quantified Difference | Qualitative: predicted depression of mp in ortho isomer vs. 188–192 °C for para isomer. |
| Conditions | Literature melting point determination (Sigma-Aldrich certificate of analysis). |
Why This Matters
For procurement decisions in solid-phase synthesis or melt-processing applications, the lower melting point and altered crystallinity of the ortho isomer may offer processing advantages or require adjusted storage conditions.
